molecular formula C24H23ClN2O4S B2529824 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 384357-59-9

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2529824
CAS No.: 384357-59-9
M. Wt: 470.97
InChI Key: MCVBZJHQXMSROH-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C24H23ClN2O4S and its molecular weight is 470.97. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Crystal Structure Analysis

The Annular Tautomerism of Curcuminoid NH-pyrazoles : The study investigated the tautomerism of NH-pyrazoles, revealing that compounds with phenol residues form complex hydrogen bond patterns, influencing their crystallization and solid-state properties. Such insights into tautomerism and hydrogen bonding are crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in materials science and molecular engineering (Cornago et al., 2009).

Structural Characterization and Antimicrobial Activity

Synthesis and Structural Characterization of Pyrazole Derivatives : This research focused on the synthesis and X-ray diffraction analysis of isostructural pyrazole derivatives, contributing to the understanding of their molecular conformation and potential as antimicrobial agents (Kariuki et al., 2021).

Computational Analysis and Drug Design

Molecular Structure, Electronic, Chemical, and Spectroscopic Studies : A detailed computational study of a pyrazole derivative was conducted, including DFT analysis, molecular orbital analysis, and spectroscopic characterization. Such computational studies aid in predicting the reactivity, stability, and potential biological activities of pyrazole compounds, useful for drug design and material science applications (Pathade et al., 2020).

Fluorescent Properties and Sensing Applications

Fluorescent Chemosensors Based on Pyrazoline Derivatives : The synthesis and photophysical investigation of pyrazoline derivatives demonstrate their potential as fluorescent chemosensors for metal ions, highlighting the application of pyrazole compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-16-8-11-18(12-9-16)32(28,29)27-22(19-6-4-5-7-20(19)25)15-21(26-27)17-10-13-23(30-2)24(14-17)31-3/h4-14,22H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVBZJHQXMSROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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